molecular formula C13H21N3 B11805146 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine

Cat. No.: B11805146
M. Wt: 219.33 g/mol
InChI Key: XTRIUFJGNYLUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine is a complex organic compound that features a pyrrolidine ring attached to a pyridine ring, with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine typically involves the formation of the pyrrolidine and pyridine rings followed by their subsequent coupling. One common method involves the reaction of 2-methyl-6-chloropyridine with pyrrolidine under basic conditions to form 2-methyl-6-(pyrrolidin-1-yl)pyridine. This intermediate is then reacted with 1-bromopropane in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)propan-1-amine

Uniqueness

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-amine is unique due to its specific combination of a pyrrolidine ring and a pyridine ring with a propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C13H21N3/c1-3-12(14)11-6-7-13(15-10(11)2)16-8-4-5-9-16/h6-7,12H,3-5,8-9,14H2,1-2H3

InChI Key

XTRIUFJGNYLUFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N2CCCC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.